Lisaftoclax - 2180923-05-9

Lisaftoclax

Catalog Number: EVT-3165603
CAS Number: 2180923-05-9
Molecular Formula: C45H48ClN7O8S
Molecular Weight: 882.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Lisaftoclax is a novel, orally active, selective and potent BCL-2 inhibitor
Lisaftoclax is an orally bioavailable and selective inhibitor of the anti-apoptotic protein B-cell lymphoma 2 (Bcl-2), with potential pro-apoptotic and antineoplastic activities. Upon oral administration, lisaftoclax targets, binds to and inhibits the activity of Bcl-2. This restores apoptotic processes in tumor cells. Bcl-2 is overexpressed in many cancers and plays an important role in the negative regulation of apoptosis; its expression is associated with increased drug resistance and tumor cell survival.
Synthesis Analysis

The synthesis of Lisaftoclax involves a series of chemical reactions designed to create a compound that mimics the BH3 domain of pro-apoptotic proteins. The initial steps typically include:

  1. Design and Computational Modeling: Lead compounds are identified through computational modeling, which predicts the binding affinity to BCL-2.
  2. Chemical Reactions: The synthesis may involve various organic reactions including coupling reactions, where different molecular fragments are combined to form the final structure.
  3. Purification and Characterization: After synthesis, the compound is purified using techniques such as chromatography and characterized using spectroscopic methods (e.g., NMR, mass spectrometry) to confirm its structure and purity.
Molecular Structure Analysis

The molecular structure of Lisaftoclax is characterized by its ability to mimic the BH3 domain, allowing it to bind selectively to BCL-2. Key features of its molecular structure include:

  • Molecular Formula: C₁₈H₁₈ClN₃O₄S
  • Molecular Weight: Approximately 397.87 g/mol
  • Binding Affinity: Lisaftoclax exhibits a Ki value of less than 0.1 nmol/L for BCL-2, indicating strong binding capability.
  • Structural Characteristics: The compound contains specific functional groups that enhance its interaction with the BCL-2 protein, disrupting its anti-apoptotic function.

The structural analysis suggests that Lisaftoclax effectively competes with pro-apoptotic proteins for binding to BCL-2, facilitating apoptosis in cancer cells.

Chemical Reactions Analysis

Lisaftoclax undergoes several key chemical reactions within biological systems:

  1. Binding Reactions: Upon administration, Lisaftoclax binds to BCL-2, displacing pro-apoptotic proteins such as BIM (Bcl-2 interacting mediator of cell death) from their inhibitory interactions with BCL-2.
  2. Apoptotic Pathway Activation: This binding triggers downstream signaling pathways leading to mitochondrial outer membrane permeabilization (MOMP), activation of caspases, and ultimately apoptosis.
  3. Pharmacokinetics: The compound is rapidly absorbed into malignant cells, reaching peak concentrations within two hours post-administration.

These reactions highlight Lisaftoclax's role as an effective inducer of apoptosis in tumor cells through its selective inhibition of BCL-2.

Mechanism of Action

The mechanism of action for Lisaftoclax involves several critical steps:

  1. Selective Binding: Lisaftoclax selectively binds to the hydrophobic groove of BCL-2, mimicking BH3-only proteins.
  2. Disruption of Protein Interactions: This binding disrupts the interaction between BCL-2 and pro-apoptotic proteins like BIM and Noxa.
  3. Induction of Apoptosis: The disruption leads to the activation of pro-apoptotic factors such as BAX and BAK, resulting in mitochondrial dysfunction and caspase activation.
  4. Cell Death: Ultimately, this cascade leads to cell death via apoptosis in cancer cells that overexpress BCL-2.

Clinical studies have demonstrated that treatment with Lisaftoclax results in significant antitumor activity in various hematologic malignancies.

Physical and Chemical Properties Analysis

Lisaftoclax exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in organic solvents but has limited solubility in water.
  • Stability: The compound shows stability under physiological conditions but may be sensitive to extreme pH levels or light exposure.
  • Bioavailability: As an orally bioavailable agent, it allows for convenient administration compared to intravenous therapies.

These properties contribute to its potential effectiveness as a therapeutic agent.

Applications

Lisaftoclax has several important scientific applications:

  1. Cancer Treatment: Primarily investigated for its efficacy against hematologic malignancies such as chronic lymphocytic leukemia and multiple myeloma.
  2. Combination Therapies: Studies suggest enhanced efficacy when combined with other treatments like rituximab or bendamustine/rituximab.
  3. Immunotherapy Enhancement: Research indicates that Lisaftoclax may improve responses to immune checkpoint inhibitors by modulating the tumor microenvironment.
Discovery and Rational Design of Lisaftoclax

Computational Modeling and Structural Optimization for BCL-2 Selectivity

Lisaftoclax (APG-2575) was engineered through advanced in silico strategies targeting the shallow hydrophobic groove of BCL-2—a key challenge in inhibiting protein-protein interactions (PPIs). Computational modeling leveraged nuclear magnetic resonance (NMR) and X-ray crystallography data to map the BH3-binding cleft, focusing on the four hydrophobic pockets (P1–P4) critical for BH3 domain engagement [1] [3] [6]. Structure-based drug design (SBDD) optimized small-molecule interactions with residues like Phe104, Asp103, and Arg107 in BCL-2, achieving exceptional selectivity. This resulted in a binding affinity (Ki) of <0.1 nM for BCL-2—250-fold higher than for BCL-xL or MCL-1 [1] [4] [6]. Molecular dynamics simulations further validated compound stability within the BCL-2 groove, minimizing off-target interactions [3].

Table 1: Selectivity Profiling of Lisaftoclax Against Anti-Apoptotic BCL-2 Family Proteins

Target ProteinBinding Affinity (Ki)Cellular IC₅₀ (μM)
BCL-2< 0.1 nM0.01–0.5
BCL-xL25 nM>10
MCL-1>100 nM>10

Source: [1] [4]

Evolution from First-Generation BH3 Mimetics: Overcoming BCL-xL-Mediated Toxicity

Early BH3 mimetics like navitoclax inhibited both BCL-2 and BCL-xL, causing dose-limiting thrombocytopenia due to BCL-xL's role in platelet survival [1] [3] [7]. Lisaftoclax represents a strategic evolution by exploiting subtle structural differences between BCL-2 and BCL-xL. Computational analysis revealed that BCL-xL’s P2 pocket is narrower and more polar than BCL-2’s, enabling the design of a scaffold that sterically clashes with BCL-xL while snugly fitting BCL-2 [3] [7]. In vitro platelet toxicity assays confirmed lisaftoclax induced <10% platelet apoptosis at concentrations lethal with navitoclax [1]. This selectivity translated clinically: Phase 1 trials reported no dose-limiting thrombocytopenia, distinguishing it from dual inhibitors [2] [7].

Table 2: Generational Evolution of BH3 Mimetics

CompoundPrimary TargetsDose-Limiting ToxicitySelectivity Mechanism
NavitoclaxBCL-2, BCL-xL, BCL-wThrombocytopeniaNon-selective groove binding
VenetoclaxBCL-2Tumor Lysis SyndromeModified P2 pocket engagement
LisaftoclaxBCL-2None observedOptimized steric exclusion of BCL-xL

Source: [1] [3] [7]

Key Structural Modifications Enhancing Binding Affinity to BCL-2 Homology Domains

The core scaffold of lisaftoclax features a pyrazolo[1,5-a]pyrimidine backbone—a departure from venetoclax’s sulphonamide-based architecture [3] [6]. Critical modifications include:

  • Chloro substituent at C7: Forms a halogen bond with BCL-2’s Asp103, augmenting hydrophobic interactions [6] [7].
  • Flexible linker region: A carbonyl group bridges the core to a pendant phenyl ring, enabling conformational adaptation to the BH3 groove [3].
  • Methoxy group at the para position: Enhances solubility without compromising binding, addressing previous bioavailability limitations [1] [6].

These refinements yielded a 5-fold increase in BCL-2 binding affinity over early analogs in vitro [6]. Functional assays demonstrated rapid disruption of BCL-2:BIM complexes within 2 hours, triggering caspase-dependent apoptosis. Mitochondrial studies confirmed swift depolarization and cytochrome c release, underscoring optimized target engagement [1] [4] [6].

Table 3: Impact of Structural Modifications on Lisaftoclax Activity

Modification SiteChemical GroupFunctional RoleEffect on BCL-2 Binding
C7 (Core)ChloroHalogen bond with Asp1033-fold affinity increase
Linker regionCarbonylConformational flexibilityEnhanced complex disruption
Para position (Phenyl)MethoxySolubility & bioavailability enhancementNo affinity loss

Source: [1] [3] [6]

Properties

CAS Number

2180923-05-9

Product Name

Lisaftoclax

IUPAC Name

4-[4-[[8-(4-chlorophenyl)spiro[3.5]non-7-en-7-yl]methyl]piperazin-1-yl]-N-[4-[[(2S)-1,4-dioxan-2-yl]methylamino]-3-nitrophenyl]sulfonyl-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzamide

Molecular Formula

C45H48ClN7O8S

Molecular Weight

882.4 g/mol

InChI

InChI=1S/C45H48ClN7O8S/c46-33-4-2-30(3-5-33)39-25-45(12-1-13-45)14-10-32(39)28-51-16-18-52(19-17-51)34-6-8-38(42(23-34)61-35-22-31-11-15-47-43(31)49-26-35)44(54)50-62(57,58)37-7-9-40(41(24-37)53(55)56)48-27-36-29-59-20-21-60-36/h2-9,11,15,22-24,26,36,48H,1,10,12-14,16-21,25,27-29H2,(H,47,49)(H,50,54)/t36-/m0/s1

InChI Key

FNBXDBIYRAPDPI-BHVANESWSA-N

SMILES

C1CC2(C1)CCC(=C(C2)C3=CC=C(C=C3)Cl)CN4CCN(CC4)C5=CC(=C(C=C5)C(=O)NS(=O)(=O)C6=CC(=C(C=C6)NCC7COCCO7)[N+](=O)[O-])OC8=CN=C9C(=C8)C=CN9

Canonical SMILES

C1CC2(C1)CCC(=C(C2)C3=CC=C(C=C3)Cl)CN4CCN(CC4)C5=CC(=C(C=C5)C(=O)NS(=O)(=O)C6=CC(=C(C=C6)NCC7COCCO7)[N+](=O)[O-])OC8=CN=C9C(=C8)C=CN9

Isomeric SMILES

C1CC2(C1)CCC(=C(C2)C3=CC=C(C=C3)Cl)CN4CCN(CC4)C5=CC(=C(C=C5)C(=O)NS(=O)(=O)C6=CC(=C(C=C6)NC[C@H]7COCCO7)[N+](=O)[O-])OC8=CN=C9C(=C8)C=CN9

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.